3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide is a complex organic compound characterized by its unique chemical structure This compound features a cyanocyclohexyl group, a carbamoyl group, a fluorophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the cyanocyclohexyl intermediate: This involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Introduction of the carbamoyl group: The cyanocyclohexyl intermediate is then reacted with a suitable isocyanate to form the carbamoyl derivative.
Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where the carbamoyl derivative reacts with a fluorophenyl halide.
Formation of the final product: The final step involves the reaction of the intermediate with propanamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-chlorophenyl)amino)propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-bromophenyl)amino)propanamide: Similar structure but with a bromine atom instead of fluorine.
3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-methylphenyl)amino)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-({[(1-Cyanocyclohexyl)carbamoyl]methyl}(4-fluorophenyl)amino)propanamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-(N-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4-fluoroanilino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c19-14-4-6-15(7-5-14)23(11-8-16(21)24)12-17(25)22-18(13-20)9-2-1-3-10-18/h4-7H,1-3,8-12H2,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRLRYYELHQIPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN(CCC(=O)N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.